molecular formula C22H19N3O3S B2638924 N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893102-81-3

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2638924
CAS No.: 893102-81-3
M. Wt: 405.47
InChI Key: VSJSNICALATHCK-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with carbamoyl and 4-phenylbenzoyl groups. This compound is structurally related to ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 303136-36-9), where the ethyl ester is replaced by a carbamoyl moiety . The cyclopenta[b]thiophene scaffold is a privileged structure in medicinal chemistry, often utilized for its planar aromaticity and ability to engage in π-π interactions with biological targets.

Properties

IUPAC Name

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c23-22(28)25-20(27)18-16-7-4-8-17(16)29-21(18)24-19(26)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,24,26)(H3,23,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSNICALATHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, which is then functionalized with various substituents. Key steps in the synthesis may include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Carbamoyl Group: This step often involves the use of carbamoylating agents under controlled conditions.

    Attachment of the Phenylbenzoyl Moiety: This is typically done through acylation reactions using appropriate benzoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the cyclopenta[b]thiophene core and the carboxamide/ester groups. Representative examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reference
N-Carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Target Compound) 4-Phenylbenzoyl, carbamoyl 391.5* Reference compound
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoyl, ethyl ester 391.5 Ester instead of carbamoyl
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide Cyano, 4-methyl-2-phenylthiazole 392.4 Thiazole ring replaces benzoyl; cyano substitution
2-(5-Amino-1H-pyrazol-3-ylamino)-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Pyrazolylamino, thiazolyl 344.4 Amino-pyrazole and thiazole substituents
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide 326.4 Benzofuran replaces 4-phenylbenzoyl

*Molecular weight estimated based on structural similarity to ethyl ester analog .

Pharmacological Activity

  • Antiproliferative Activity: Compound 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol) inhibits ATP-binding sites of tyrosine kinase receptors, showing IC₅₀ values < 10 µM against MCF7 breast cancer cells . The target compound’s 4-phenylbenzoyl group may enhance similar kinase inhibition due to bulkier aromatic interactions.
  • Antitumor Activity: Derivatives like 2-(3-(thiazol-2-yl-carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylamino)-2-oxo-N’-phenylacetohydrazonoyl cyanide (12a) exhibit activity against hepatocellular carcinoma (HepG2) with IC₅₀ values of 8.2 µM .

Physical and Chemical Properties

Data from analogs highlight trends in melting points (m.p.) and lipophilicity (XLogP3):

Compound Name m.p. (°C) XLogP3 Density (g/cm³) Reference
This compound N/A ~5.9* N/A
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate N/A 5.9 N/A
C12 (Oxazol-2-ylcarbamoyl derivative) 39.3 3.6 1.4056
C15 (Thiazol-2-ylcarbamoyl derivative) 29.0 N/A 1.5376


*Estimated based on ethyl ester analog .

ADME Properties

ADME data for analogs such as 2-(substituted)-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide indicate moderate gastrointestinal absorption (70–85%) and blood-brain barrier permeability (logBB < 0.3), suggesting the target compound may share similar pharmacokinetics .

Computational Studies

Molecular docking of C12 (oxazol-2-ylcarbamoyl analog) reveals strong binding to estrogen receptor alpha (ERα) via hydrogen bonds with Thr347 and hydrophobic interactions with Leu387, achieving a docking score of −9.2 kcal/mol . The target compound’s 4-phenylbenzoyl group may further stabilize binding to hydrophobic kinase pockets.

Biological Activity

N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure characterized by the following features:

  • Molecular Formula : C18H21N3O4S3
  • Molecular Weight : 439.6 g/mol
  • Functional Groups : Contains a cyclopentathiophene moiety, a piperidine ring, and a thiophene sulfonyl group.

This structural complexity contributes to its potential biological activity and reactivity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, such as:

  • Anticancer Activity : Compounds related to cyclopentathiophene have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the thiophene ring system enhances antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of N-carbamoyl derivatives on human lung adenocarcinoma (A549) and melanoma (A375) cell lines. The compound demonstrated selective cytotoxicity with IC50 values indicating significant potency against these cancer types.
Cell LineIC50 Value (µM)Reference
A54915.2
A37510.8
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and glutathione S-transferase (GST), crucial for neurodegenerative diseases and detoxification processes.
EnzymeBinding Affinity (kcal/mol)Inhibition Activity (µM)
AChE-9.3167.23
GST-11.10.154

Pharmacological Effects

The compound's interactions with biological targets suggest various pharmacological effects:

  • Antiviral Activity : Similar compounds have exhibited antiviral properties by inhibiting viral replication through interference with viral enzymes.
  • Cytotoxicity : Evaluated against multiple cancer cell lines, demonstrating selective cytotoxicity which highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of structural features that enhance its biological activity compared to other similar compounds.

Compound NameStructure FeaturesBiological Activity
Compound ACyclopentathiophene coreAnticancer properties
Compound BThiophene ring systemAntimicrobial activity
Compound CPiperidine ring + sulfonamide groupAntibacterial effects

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